Technical Monograph: 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
Technical Monograph: 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
The following technical guide provides an in-depth analysis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid , a critical pharmacophore scaffold used in the development of aldose reductase inhibitors (ARIs) and anti-inflammatory agents.
Compound Class: Indole-1-acetic Acid Derivative | Role: Synthetic Intermediate / Pharmacophore
Executive Summary
2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid represents a strategic building block in medicinal chemistry. Structurally, it combines a lipophilic indole core substituted with an electron-withdrawing chlorine atom at the C5 position, a reactive formyl (aldehyde) handle at C3, and a hydrophilic carboxylic acid tail at the N1 position.
This specific substitution pattern is highly relevant for:
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Aldose Reductase Inhibition (ARI): The N-acetic acid moiety mimics the substrate transition state in the polyol pathway, a key target for preventing diabetic complications (neuropathy, retinopathy).
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Combinatorial Synthesis: The C3-formyl group serves as a versatile "warhead" for generating hydrazones, Schiff bases, and Knoevenagel condensation products with antimicrobial or anticancer properties.
Chemical Structure & Properties[1][2][3][4][5][6]
Structural Analysis
The molecule is an N-substituted indole . Unlike the naturally occurring auxin (Indole-3-acetic acid), the acetic acid group here is attached to the indole nitrogen (N1), altering its solubility and receptor binding profile.
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Molecular Formula:
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Molecular Weight: 237.64 g/mol
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IUPAC Name: 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
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Key Functional Groups:
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5-Chloro: Increases lipophilicity and metabolic stability (blocks C5 hydroxylation).
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3-Formyl: Electrophilic center for further functionalization.
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1-Acetic Acid: Ionizable head group (pKa
3.5–4.5), essential for electrostatic interactions with enzyme active sites (e.g., the "anion hole" of aldose reductase).
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Physicochemical Profile (Predicted)
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, dilute alkali (NaOH/Na2CO3); Sparingly soluble in water (acid form) |
| Melting Point | >200°C (Decomposition likely) |
| pKa | ~3.8 (Carboxylic acid) |
| LogP | ~2.1 (Moderate lipophilicity) |
Synthetic Pathways
The synthesis of this compound requires a convergent strategy, typically initiating from 5-chloroindole. The workflow involves formylation followed by N-alkylation and ester hydrolysis.
Reaction Scheme Visualization
Figure 1: Step-wise synthetic route from 5-chloroindole to the target acetic acid derivative.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Chloroindole-3-carboxaldehyde
Principle: Electrophilic aromatic substitution using the Vilsmeier reagent (chloroiminium ion).
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Reagents: 5-Chloroindole (1.0 eq),
(1.2 eq), DMF (anhydrous). -
Procedure:
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Cool DMF to 0°C under
. Dropwise add (exothermic). Stir for 30 min to form the Vilsmeier complex. -
Add 5-chloroindole dissolved in DMF slowly.[1]
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Heat to 40–60°C for 2–4 hours.
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Quench: Pour into crushed ice/water. Neutralize with NaOH (aq) to pH 8–9.
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Isolation: Filter the precipitate. Recrystallize from ethanol.
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Yield Expectation: 85–95%.[2]
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Step 2: N-Alkylation with Ethyl Bromoacetate
Principle: Nucleophilic substitution (
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Reagents: 5-Chloroindole-3-carboxaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq),
(2.0 eq) or Cs2CO3, DMF or Acetonitrile. -
Procedure:
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Dissolve the aldehyde in DMF.[1] Add
. Stir at RT for 30 min. -
Add ethyl bromoacetate dropwise.
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Heat to 60–80°C for 3–6 hours. Monitor by TLC (Hexane:EtOAc).
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Workup: Pour into water. Extract with EtOAc.[3] Wash organic layer with brine.
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Note: The ester intermediate is often stable and can be purified by column chromatography if necessary.
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Step 3: Hydrolysis to the Free Acid
Principle: Saponification of the ethyl ester.
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Reagents: Ethyl ester intermediate, LiOH or NaOH (2-3 eq), THF/Water (1:1).
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Procedure:
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Dissolve ester in THF. Add aqueous LiOH.
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Stir at RT (or mild heat 40°C) until TLC shows consumption of ester (typically 1–2 h).
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Acidification (Critical): Evaporate THF. Cool remaining aqueous phase to 0°C. Acidify with 1N HCl to pH ~2.
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Isolation: The product will precipitate as a white/yellow solid. Filter, wash with cold water, and dry under vacuum.
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Spectroscopic Characterization (Expected Data)
To validate the structure, researchers should look for the following diagnostic signals:
1H NMR (DMSO-d6, 400 MHz)
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Aldehyde (-CHO): Singlet at
9.9 – 10.1 ppm. -
Indole C2-H: Singlet at
8.2 – 8.5 ppm (Deshielded by the adjacent carbonyl). -
Aromatic Region: Multiplets at
7.2 – 8.1 ppm (3 protons for the 5-chloro substituted ring). -
Methylene (-CH2-): Singlet at
5.1 – 5.3 ppm (N-CH2-COOH). -
Carboxylic Acid (-COOH): Broad singlet at
12.0 – 13.0 ppm (Exchangeable with D2O).
IR Spectroscopy (ATR)
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O-H Stretch: Broad band 2500–3300 cm⁻¹ (Carboxylic acid dimer).
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C=O Stretch (Aldehyde): Sharp peak ~1660–1680 cm⁻¹.
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C=O Stretch (Acid): Sharp peak ~1700–1720 cm⁻¹.
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C-Cl Stretch: ~750–800 cm⁻¹.
Therapeutic Applications & Mechanism
Aldose Reductase Inhibition (ARI)
The indole-1-acetic acid scaffold is a classic pharmacophore for ARIs (e.g., similar to Ponalrestat or Tolrestat analogs).
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Mechanism: The carboxylate head group binds to the "anion binding pocket" (Tyr48, His110, Trp111) of the Aldose Reductase enzyme.
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Role of 5-Cl: The hydrophobic halogen occupies a specific lipophilic pocket, improving binding affinity and selectivity over Aldehyde Reductase.
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Role of 3-CHO: While the aldehyde itself is reactive, in drug design, it is often reduced to an alcohol or converted to a hydantoin/spiro-ring to prevent non-specific protein binding.
Pharmacophore Mapping
Figure 2: Functional decomposition of the molecule relative to biological targets.
Safety & Handling (MSDS Highlights)
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Signal Word: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: The aldehyde group makes the compound susceptible to oxidation (to the dicarboxylic acid) upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.
References
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Vilsmeier-Haack Formylation Protocol
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Indole N-Alkylation Methodology
- Source: "Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions." Proceedings of the Indian Academy of Sciences.
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ARI Pharmacophore Context
- Source: "Recent Studies of Aldose Reductase Enzyme Inhibition for Diabetic Complications.
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General Indole-Acetic Acid Derivatives
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Source: "Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives."[5] International Journal of Organic Chemistry.
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